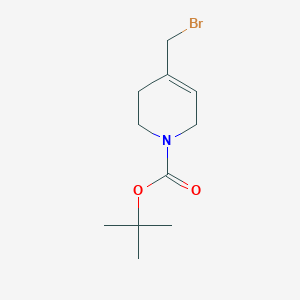

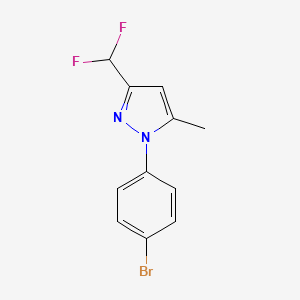

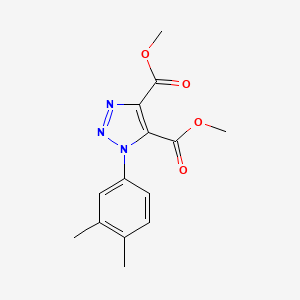

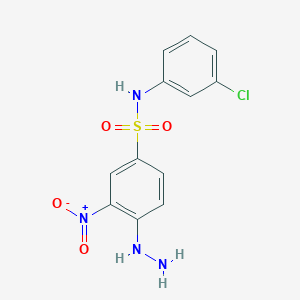

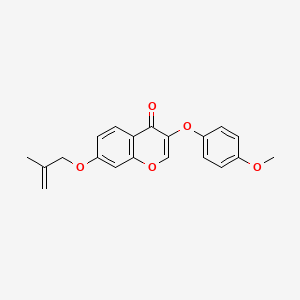

![molecular formula C19H17ClN6 B2969324 N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-59-9](/img/structure/B2969324.png)

N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

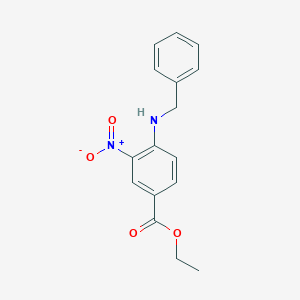

“N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It belongs to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .Molecular Structure Analysis

The molecular structure of “N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be inferred from similar compounds. For example, in the pyrazolo[3,4-d]pyrimidine scaffold, it was observed that the N5 pyrazolopyrimidine D-glucose substitution showed potent activity against MCF-7 & HCT-116 cell lines .Chemical Reactions Analysis

The chemical reactions involving “N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be complex. For example, in both conventional and green conditions, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” can be inferred from similar compounds. For example, in one study, the yield was 77%. The 1H NMR (400 MHz, DMSO-d6) δ 10.99 (s, 1H, NH), 7.52 (t, J = 2.9 Hz, 1H, Ar–H), 7.28 (d, J = 7.3 Hz, 1H, NH), 6.33–6.28 (m, 1H, Ar–H), 4.32–4.17 (m, 1H, CH), 1.24 (d, J = 6.5 Hz, 6H, 2CH3). The 13C NMR (100 MHz, DMSO-d6) δ 151.54, 150.19, 148.42, 129.05, 112.84, 101.55, 42.17, 22.97 (2C) .Aplicaciones Científicas De Investigación

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to the specified compound, have been utilized in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, play a crucial role in creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), highlighting their significance in advancing technology and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Pyrimidine derivatives have been explored as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use in optical sensors. This research underscores the potential of pyrimidine-based compounds in developing sensors for various applications, including environmental monitoring and diagnostics (Jindal & Kaur, 2021).

Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, has shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This highlights the compound's potential as a building block for developing drug-like candidates targeting various diseases, emphasizing its importance in medicinal chemistry and drug discovery (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Soil Nitrogen Chemistry

Heterocyclic compounds, including pyrimidines, play a significant role in the chemistry of soil nitrogen, contributing to the understanding of soil fertility and agricultural productivity. This research area is vital for developing sustainable agricultural practices and enhancing crop yields (Schulten & Schnitzer, 1997).

Propiedades

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6/c1-2-21-19-24-17(23-14-10-8-13(20)9-11-14)16-12-22-26(18(16)25-19)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWIMMPKHGFUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)

![Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2969248.png)

![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)

![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)

![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)